2-chloro-N-(3,4-dichlorophenyl)benzamide
Description
2-Chloro-N-(3,4-dichlorophenyl)benzamide is a halogenated benzamide derivative with a molecular formula C₁₃H₇Cl₃NO. Its structure consists of a benzamide core substituted with chlorine atoms at the 2-position of the benzoyl ring and the 3,4-positions of the anilino ring (Figure 1). The compound’s stereoelectronic properties are influenced by the dihedral angles between the aromatic rings and the amide group. For instance, in structurally analogous N-(3,4-dichlorophenyl)benzamide, the dihedral angle between the benzene and dichlorophenyl rings is ~63.4°, while the amide group forms a ~20.5° angle with the benzoyl ring . These parameters facilitate intermolecular N–H···O hydrogen bonding, leading to chain-like molecular packing along the crystallographic b-axis .
Properties
Molecular Formula |
C13H8Cl3NO |
|---|---|
Molecular Weight |
300.6 g/mol |
IUPAC Name |
2-chloro-N-(3,4-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl3NO/c14-10-4-2-1-3-9(10)13(18)17-8-5-6-11(15)12(16)7-8/h1-7H,(H,17,18) |
InChI Key |
RQWZZMVBASVGGO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs include:
- Substituent Effects : The position and nature of substituents significantly alter molecular geometry and intermolecular interactions. For example, methyl groups in 2-Chloro-N-(2,3-dimethylphenyl)benzamide reduce steric hindrance, resulting in a smaller dihedral angle (7.7°) between aromatic rings compared to chlorinated analogs .
- Halogen Bonding : Intramolecular Cl···O interactions (e.g., 3.18 Å in 2-chloro-N-(2,3-dimethylphenyl)benzamide) stabilize molecular conformations .
Physicochemical and Environmental Properties
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